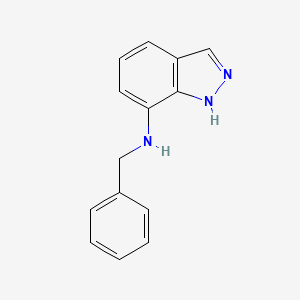

N-benzyl-1H-indazol-7-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H13N3 |

|---|---|

Molecular Weight |

223.27 g/mol |

IUPAC Name |

N-benzyl-1H-indazol-7-amine |

InChI |

InChI=1S/C14H13N3/c1-2-5-11(6-3-1)9-15-13-8-4-7-12-10-16-17-14(12)13/h1-8,10,15H,9H2,(H,16,17) |

InChI Key |

HAXVYONICVXJQH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC=CC3=C2NN=C3 |

Origin of Product |

United States |

Significance of the Indazole Scaffold in Chemical Biology and Medicinal Chemistry

The indazole scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a privileged structure in drug discovery. benthamdirect.comresearchgate.net Its planarity and the presence of nitrogen atoms allow for a variety of interactions with biological targets, including hydrogen bonding and π-π stacking. ontosight.ai This versatility has led to the development of numerous indazole-containing compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. ontosight.ailongdom.orgmdpi.com

The ability to functionalize the indazole ring at multiple positions allows for the fine-tuning of a compound's physicochemical properties and biological activity. ontosight.ai This adaptability makes the indazole scaffold a frequent choice for the design of kinase inhibitors, with several indazole-based drugs having reached clinical trials or the market. benthamdirect.comnih.govnih.gov The structural diversity and proven therapeutic potential of indazole derivatives underscore their importance in the ongoing quest for new and effective medicines. researchgate.netmdpi.com

Historical Context of N Benzylated Indazoles in Research

The introduction of a benzyl (B1604629) group to the indazole core, specifically at the N-1 or N-2 position, has been a strategic approach in medicinal chemistry to explore and modulate biological activity. Historically, research on N-benzylated indazoles has contributed to the understanding of structure-activity relationships (SAR) for various therapeutic targets. For instance, studies have shown that the presence and substitution pattern of the benzyl group can significantly influence the potency and selectivity of these compounds. nih.govmdpi.com

The synthesis of N-benzylated indazoles has been achieved through various methods, including direct alkylation and more modern cross-coupling reactions. vulcanchem.comorganic-chemistry.org Early research often focused on creating libraries of these compounds to screen for a wide range of biological activities. This foundational work has paved the way for the more targeted design of N-benzylated indazole derivatives seen in contemporary research, including the development of specific enzyme inhibitors and receptor ligands.

N Benzyl 1h Indazol 7 Amine As a Prominent Core Structure for Molecular Probes and Ligands

N-benzyl-1H-indazol-7-amine itself has become a prominent core structure in the design of sophisticated molecular tools. The 7-amino group provides a crucial handle for further chemical modification, allowing for the attachment of various functional groups, linkers, or reporter molecules. This feature is particularly valuable in the development of molecular probes for target identification and validation, as well as in the creation of ligands for affinity chromatography and other biochemical assays.

The combination of the N-benzyl group and the 7-amino functionality on the indazole scaffold creates a unique three-dimensional structure that can be optimized for high-affinity binding to specific biological targets. Researchers have utilized this core to develop potent and selective inhibitors for various kinases and other enzymes implicated in disease. ucm.esnih.gov The ability to systematically modify this scaffold allows for a detailed exploration of the binding pocket of a target protein, facilitating the design of more effective and selective drugs.

Overview of Current Research Trajectories and Academic Relevance

Diverse Synthetic Routes to this compound Scaffolds

The construction of this compound scaffolds can be achieved through various synthetic pathways, each offering distinct advantages in terms of efficiency, regioselectivity, and substrate scope.

Strategic N-Alkylation Approaches for Regioselective N-Benzylation (N1 vs. N2)

The indazole ring possesses two nitrogen atoms, N1 and N2, both of which can undergo alkylation. bohrium.comdergipark.org.tr The regioselectivity of N-benzylation is a critical aspect of synthesizing this compound and is influenced by factors such as the substitution pattern of the indazole ring, the choice of base, solvent, and the nature of the alkylating agent. researchgate.netnih.gov

Under basic conditions, such as using potassium carbonate (K₂CO₃) in dimethylformamide (DMF), the N-alkylation of unsubstituted or substituted indazoles can result in a nearly equal mixture of N1 and N2 isomers. bohrium.comdergipark.org.tr However, specific conditions can be employed to favor one isomer over the other. For instance, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for achieving N1-selective alkylation. nih.gov This selectivity is attributed to the potential coordination of the indazole's N2 atom and an electron-rich oxygen atom in a C-3 substituent with the sodium cation. beilstein-journals.org

Conversely, certain substituents on the indazole ring can direct the alkylation to the N2 position. For example, indazoles with nitro (NO₂) or carboxylate (CO₂Me) groups at the C-7 position have demonstrated excellent N2 regioselectivity. researchgate.net The interplay of steric and electronic effects of substituents on the indazole ring significantly impacts the N1/N2 regioisomeric distribution. researchgate.net Advanced NMR techniques, such as NOESY and HMBC, are instrumental in the structural elucidation of the resulting regioisomers. bohrium.comdergipark.org.tr

| Reagent/Condition | Position Selectivity | Notes |

| K₂CO₃ in DMF | N1 and N2 (~1:1) | General basic condition leading to a mixture of isomers. bohrium.comdergipark.org.tr |

| NaH in THF | N1-selective | Particularly effective for indazoles with specific C-3 substituents. nih.gov |

| C-7 NO₂ or CO₂Me | N2-selective | Electron-withdrawing groups at the 7-position direct alkylation to N2. researchgate.net |

| Mitsunobu conditions | N2-selective | Favors the formation of the N2-alkylated product. nih.gov |

Functionalization of Indazole Precursors at the 7-Position

The introduction of the amine group at the 7-position of the indazole core is a key step in the synthesis of the target molecule. A common strategy involves the use of a 7-nitro-1H-indazole precursor. The nitro group can be effectively reduced to the desired primary amine (–NH₂) through catalytic hydrogenation using hydrogen gas (H₂) and a palladium-on-carbon (Pd/C) catalyst.

Another approach involves the functionalization of a pre-formed 3-aminoindazole derivative. However, direct bromination of 4-chloro-1H-indazol-3-amine has been shown to be non-selective, yielding the undesired 5-bromo regioisomer as the major product. semanticscholar.org Attempts to achieve regioselective functionalization at the 7-position of protected 3-aminoindazole derivatives using organolithium reagents followed by treatment with bromine have also resulted in complex product mixtures. semanticscholar.org

A more successful route involves a highly regioselective bromination of a precursor followed by a selective cyclization step to form the desired 7-functionalized indazole. semanticscholar.org For example, the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine can be achieved from 2,6-dichlorobenzonitrile (B3417380) through a two-step sequence involving regioselective bromination and subsequent heterocycle formation with hydrazine (B178648). semanticscholar.org

Palladium-Catalyzed Cross-Coupling Strategies for N-Benzylation and Arylation

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-N bonds, offering a versatile and efficient route to N-benzylated and N-arylated indazoles. nih.gov The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, can be employed for the synthesis of this compound. This method involves the coupling of a 7-halo-1H-indazole precursor with benzylamine.

A direct and operationally simple method for the regioselective synthesis of 2-aryl-substituted 2H-indazoles involves a palladium-catalyzed reaction between 2-bromobenzyl bromides and arylhydrazines. acs.org This one-pot reaction, utilizing a palladium catalyst with a suitable ligand and base, proceeds via a regioselective intermolecular N-benzylation followed by an intramolecular N-arylation and subsequent oxidation to afford the desired product in good yields. acs.org

Palladium catalysis can also be utilized for the decarboxylative C3-benzylation of indoles, which could be conceptually extended to indazoles. nih.gov This approach involves the use of N-Cbz protected precursors, which upon treatment with a palladium catalyst, can introduce a benzyl (B1604629) group at the C3 position. nih.gov

| Reaction Type | Precursors | Catalyst System | Key Features |

| Buchwald-Hartwig Amination | 7-Halo-1H-indazole, Benzylamine | Palladium catalyst, Ligand (e.g., Xantphos) | High regioselectivity for N-amination. |

| N-Benzylation/Intramolecular N-Arylation | 2-Bromobenzyl bromide, Arylhydrazine | Pd(OAc)₂, t-Bu₃PHBF₄, Cs₂CO₃ | One-pot synthesis of 2-aryl-2H-indazoles. acs.org |

| Decarboxylative Benzylation | N-Cbz protected indazole | Palladium catalyst | Introduction of a benzyl group at the C3 position. nih.gov |

Intramolecular Cyclization and Annulation Methodologies for Indazole Formation

The formation of the indazole ring itself is a fundamental aspect of the synthesis. Intramolecular cyclization and annulation reactions are key strategies for constructing this bicyclic heterocycle.

One such method involves the intramolecular Ullmann-type reaction. A concise route to a fluorinated indazole was developed utilizing a copper-catalyzed intramolecular Ullmann cyclization of a hydrazone intermediate. acs.org This approach circumvents safety and selectivity concerns associated with other routes. acs.org

Electrochemical methods have also been developed for the synthesis of 1H-indazoles via an intramolecular N(sp²)-H/N(sp³)-H coupling reaction at room temperature. rsc.org This transition-metal-free electrochemical cyclization offers a broad substrate scope. rsc.org

Furthermore, the intramolecular cyclization of picrylhydrazone into an indazole derivative has been systematically studied, providing an efficient strategy for the preparation of certain indazole derivatives. rsc.org Copper-catalyzed intramolecular cyclization of 2-alkynylazobenzenes also presents a viable route to the indazole core. thieme-connect.com

Development of Novel Catalytic Systems for this compound Synthesis

Recent advancements in catalysis have led to the development of novel systems that improve the efficiency and selectivity of indazole synthesis. benthamdirect.com Transition metal catalysts, including palladium, copper, rhodium, and cobalt, have been extensively employed. mdpi.commdpi.com

Cobalt(III)-catalyzed C–H bond functionalization/addition/cyclization cascades have been developed for the synthesis of 2-aryl indazoles. acs.org These reactions demonstrate the use of directing groups that have not been previously applied in cobalt(III)-catalyzed C–H bond functionalizations. acs.org

Ruthenium-based catalytic systems have also shown exceptional performance in hydrogenation reactions involving the indazole backbone, highlighting their potential in the synthesis of functionalized indazoles. rsc.org

Green Chemistry Principles and Sustainable Synthetic Approaches

The principles of green chemistry are increasingly being integrated into the synthesis of indazoles to develop more environmentally benign and sustainable processes. benthamdirect.com Microwave-assisted synthesis has emerged as a highly efficient and eco-friendly method. For instance, the one-pot microwave-assisted synthesis of 1-H-indazole and 1-phenyl-1H-indazoles from salicylaldehyde (B1680747) and hydrazine hydrates results in good to excellent yields with significantly reduced reaction times compared to conventional heating methods. ajrconline.org

The use of green solvents is another key aspect of sustainable synthesis. Copper(I) oxide nanoparticles have been used to catalyze the synthesis of 2H-indazole derivatives in polyethylene (B3416737) glycol (PEG), a green solvent. organic-chemistry.org

Scalable Synthetic Protocols for Research-Oriented Production

The production of this compound and its analogues for research purposes necessitates synthetic protocols that are not only efficient and high-yielding but also scalable. Scalability ensures that sufficient quantities of the compound can be produced for extensive preclinical studies, including medicinal chemistry optimization, in vitro, and in vivo testing. Key considerations for scalable synthesis include the availability and cost of starting materials, the robustness of the chemical transformations, the ease of purification, and the minimization of hazardous reagents and byproducts.

A prevalent and adaptable strategy for the synthesis of this compound on a research scale begins with commercially available 7-nitro-1H-indazole. This multi-step approach offers a logical progression, with each step being well-documented in the chemical literature for indazole systems. The general pathway involves the N-alkylation of the indazole core, followed by the reduction of the nitro group to the target primary amine.

Step 1: N-Benzylation of 7-nitro-1H-indazole

The initial step involves the regioselective benzylation of the 7-nitro-1H-indazole precursor. The indazole ring contains two nitrogen atoms (N1 and N2) that can potentially be alkylated. Conventionally, the alkylation of 1H-indazoles can lead to a mixture of N1 and N2 isomers, with the N1-substituted product often being the thermodynamically more stable and predominant tautomer. researchgate.net For the synthesis of the N1-benzylated isomer, the reaction is typically carried out by treating 7-nitro-1H-indazole with an appropriate benzylating agent, such as benzyl bromide, in the presence of a base. researchgate.net The choice of solvent and base is critical for optimizing the yield and regioselectivity of this reaction.

Step 2: Reduction of 1-benzyl-7-nitro-1H-indazole

Following successful N-benzylation, the subsequent step is the chemical reduction of the nitro group at the C7 position to form the desired 7-amino functionality. This transformation is a common and generally high-yielding reaction. A widely used method for the reduction of nitroarenes is catalytic hydrogenation. For instance, the reduction of 7-nitroindazole (B13768) to 7-amino-1H-indazole has been effectively achieved using palladium on carbon (Pd/C) as a catalyst in the presence of a hydrogen source like ammonium (B1175870) formate. sci-hub.se This method is often preferred for its efficiency and the relatively clean reaction profile, which simplifies purification.

A summary of a typical research-oriented production sequence is detailed below:

| Step | Reaction | Key Reagents & Conditions | Product |

| 1 | N-Benzylation | Precursor: 7-nitro-1H-indazole; Reagent: Benzyl bromide; Base: K₂CO₃ or similar; Solvent: Acetonitrile or DMF | 1-benzyl-7-nitro-1H-indazole |

| 2 | Nitro Group Reduction | Precursor: 1-benzyl-7-nitro-1H-indazole; Catalyst: Pd/C; Reducing Agent: H₂ gas or Ammonium Formate | This compound |

Scalable Protocols for Indazole Analogues

Furthermore, palladium-catalyzed cross-coupling reactions represent a powerful tool for constructing substituted indazoles. beilstein-journals.org While not detailed for the specific target compound in the reviewed literature, methods like Buchwald-Hartwig amination could theoretically be applied to a precursor like 1-benzyl-7-bromo-1H-indazole to form the C-N bond with an amine source, often offering high regioselectivity. The development of robust, metal-catalyzed processes is an ongoing area of research aimed at providing efficient and scalable access to diverse indazole libraries.

Electrophilic and Nucleophilic Reactivity of the Indazole Ring System

The indazole ring is an aromatic heterocyclic system that can undergo both electrophilic and nucleophilic substitution reactions. The position of these substitutions is influenced by the electronic properties of the ring and the nature of existing substituents.

The indazole ring can exist in two tautomeric forms: 1H-indazole and 2H-indazole. nih.gov The 1H-tautomer is generally more stable. nih.govbeilstein-journals.org The N-benzyl group at the N1 position of this compound stabilizes this tautomeric form.

The indazole nucleus is generally considered to be electron-rich, making it susceptible to electrophilic attack. However, the reactivity is lower than that of pyrrole. thieme-connect.de The position of electrophilic substitution on the indazole ring is directed by the existing substituents. The amino group at the C7 position is an activating group and would be expected to direct electrophilic substitution to the C4 and C6 positions.

The indazole ring can also undergo nucleophilic substitution, particularly at the C3 position. chim.it Halogenation at the C3 position, for instance, provides a useful handle for further functionalization through cross-coupling reactions. chim.it While direct C3-alkylation is challenging due to the low nucleophilicity of this position, strategies using electrophilic indazole precursors have been developed to achieve this transformation. nih.govacs.org

Transformations Involving the 7-Amino Group and its Derivatives

The 7-amino group is a versatile functional group that can be readily modified to introduce a wide range of substituents. This primary amine can act as a nucleophile and participate in various chemical transformations.

Common reactions involving the 7-amino group include:

Acylation: The amino group can be acylated with acyl chlorides or anhydrides to form amides. This transformation is often used to introduce a variety of functional groups and can influence the biological activity of the resulting molecule. acs.org

Alkylation: The amino group can be alkylated with alkyl halides or other alkylating agents to form secondary or tertiary amines.

Diazotization: The 7-amino group can be converted to a diazonium salt by treatment with nitrous acid. This diazonium salt can then be subjected to a variety of Sandmeyer-type reactions to introduce a wide range of substituents, including halogens, cyano, and hydroxyl groups. sci-hub.seresearchgate.net

Cross-Coupling Reactions: The amino group can be used as a handle for C-N bond formation through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

The derivatization of the 7-amino group can significantly impact the molecule's properties, including its ability to form hydrogen bonds, which is critical for molecular recognition. vulcanchem.com

Chemical Modifications at the Benzyl Moiety and their Impact on Molecular Properties

The N-benzyl group can also be chemically modified, although this is generally less common than modifications to the indazole ring or the amino group. The aromatic ring of the benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce substituents.

For N-benzyl amine oxides, Meisenheimer rearrangements can occur, particularly at elevated temperatures. nih.gov

Site-Selective Functionalization Strategies for Complex Analogues

The presence of multiple reactive sites in this compound necessitates the use of site-selective functionalization strategies to achieve the desired chemical modifications. These strategies often involve the use of protecting groups, directing groups, or specific reaction conditions to control the regioselectivity of a reaction.

For example, to selectively functionalize the C3 position of the indazole ring without affecting the 7-amino group, the amino group can be protected with a suitable protecting group, such as a Boc group. acs.org After the desired modification at C3, the protecting group can be removed to yield the desired product.

Palladium-catalyzed cross-coupling reactions are powerful tools for the site-selective functionalization of indazoles. researchgate.netrasayanjournal.co.in By choosing the appropriate catalyst, ligand, and reaction conditions, it is possible to selectively form C-C or C-N bonds at specific positions on the indazole ring.

Reactivity Profile in Various Reaction Environments (e.g., Oxidation)

The stability and reactivity of this compound can be influenced by the reaction environment. For instance, the compound is stable under inert atmospheres at high temperatures but can degrade in aqueous media through oxidative pathways. vulcanchem.com

1H-Indazol-7-amines are susceptible to oxidation. thieme-connect.de Treatment with oxidizing agents such as [bis(trifluoroacetoxy)iodo]benzene (B57053) can lead to the formation of 1H-indazole-4,7-diones. thieme-connect.deresearchgate.net

The indazole ring is generally stable under a range of pH conditions, but the amino group can be protonated in acidic media, which can affect its reactivity. The N-benzyl group is generally stable under most reaction conditions, but as mentioned, N-benzyl amine oxides can undergo rearrangement reactions. nih.gov

Interactive Data Tables

Table 1: Reactivity of Functional Groups in this compound

| Functional Group | Type of Reaction | Potential Products |

| Indazole Ring (C3) | Nucleophilic Substitution | C3-Alkylated/Arylated Derivatives |

| Indazole Ring (C4/C6) | Electrophilic Substitution | Halogenated/Nitrated Derivatives |

| 7-Amino Group | Acylation | Amides |

| 7-Amino Group | Diazotization | Halogenated/Hydroxylated Derivatives |

| Benzyl Group | Electrophilic Substitution | Substituted Benzyl Derivatives |

Table 2: Common Derivatization Reactions

| Reaction | Reagents | Product Type |

| Acylation | Acyl chloride, Pyridine | N-Acyl-7-aminoindazole |

| Sandmeyer Reaction | NaNO₂, H⁺, CuX | 7-Haloindazole |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | 3-Arylindazole |

| Buchwald-Hartwig Amination | Amine, Pd catalyst | N-Aryl-7-aminoindazole |

Elucidation of Key Structural Features for Molecular Recognition

The molecular architecture of this compound provides several key features essential for its interaction with biological targets. The near-planar geometry of the indazole ring system is a significant attribute, facilitating π-π stacking interactions with aromatic residues within a protein's binding pocket. vulcanchem.com

Another critical feature is the hydrogen bonding capability of the molecule. The 7-amino group can act as both a hydrogen bond donor and acceptor, a crucial factor for molecular recognition and anchoring the ligand to its target. vulcanchem.com Furthermore, the nitrogen atoms of the indazole ring can also participate in hydrogen bonding, further stabilizing the ligand-target complex.

Tautomerism is another aspect to consider. While the 1H-indazole form is generally predominant, the potential for tautomerization to the 2H-indazole form under specific conditions can influence binding interactions. vulcanchem.com

Impact of Substituent Variations on the N-Benzyl Group on Biological Interactions

Modifications to the N-benzyl group have a profound effect on the biological activity of this compound analogs. The position and nature of substituents on the benzyl ring can significantly alter binding affinity and selectivity.

For instance, in studies on YC-1, an indazole derivative, it was found that fluoro or cyano substitution at the ortho position of the benzene (B151609) ring resulted in better inhibitory activity. nih.gov Conversely, substitutions at the meta or para positions led to a reduction in inhibitory activity. nih.gov This suggests that the steric and electronic properties of substituents on the benzyl group, and their specific placement, are critical for optimal interaction with the target protein.

In a different context, a study on 6-substituted aminoindazole derivatives as potential anticancer agents revealed that replacing the benzyl group with a 4-fluorobenzyl group in N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine resulted in potent anti-proliferative activity. rsc.org This highlights the importance of the electronic nature of the substituent on the benzyl ring.

The following table summarizes the impact of N-benzyl group substitutions on the activity of YC-1 analogs:

| Compound | Substitution on Benzyl Ring | IC50 (μM) |

| 26a | ortho-fluoro | 4.9 |

| 26e | ortho-cyano | 8.7 |

| 26b | meta-fluoro | 10 |

| 26c | para-fluoro | 19 |

| 26f | para-cyano | 26 |

This table illustrates the superior activity of ortho-substituted analogs compared to meta and para substitutions. nih.gov

Significance of the Indazole Ring System and its Nitrogen Atoms in Ligand-Target Binding

The indazole ring system is a cornerstone of the this compound scaffold's biological activity. This bicyclic aromatic heterocycle, being more thermodynamically stable in its 1H-tautomeric form, serves as a crucial pharmacophore. nih.gov Its structural rigidity and planarity allow for favorable π-π stacking interactions within the binding sites of target proteins. vulcanchem.com

The nitrogen atoms within the indazole ring play a pivotal role in mediating interactions with the target. They can act as hydrogen bond acceptors, forming key interactions that anchor the molecule in the binding pocket. The precise positioning of these nitrogen atoms is critical for activity. For instance, in a study comparing pyrazolopyridine derivatives with indazole-based compounds, the position of the nitrogen atoms was found to have a close relationship with inhibitory activity. nih.gov

Furthermore, the indazole nucleus is considered a bioisostere of the indole (B1671886) ring found in tryptophan, which allows it to interact with targets that recognize the indole moiety. rsc.org This bioisosteric relationship has been exploited in the design of inhibitors for enzymes like indoleamine 2,3-dioxygenase 1 (IDO1). rsc.org

Role of the 7-Amino Group and its Derivatization in Modulating Affinity and Selectivity

The 7-amino group on the this compound scaffold is a critical determinant of its biological activity, primarily through its ability to form hydrogen bonds. vulcanchem.com This group can function as both a hydrogen bond donor and acceptor, enabling it to form strong and specific interactions with amino acid residues in the active site of a target protein.

Derivatization of this amino group offers a powerful strategy to modulate the affinity and selectivity of these compounds. By introducing different substituents, it is possible to fine-tune the electronic properties and steric bulk of this region of the molecule, thereby optimizing its fit within the binding pocket. For example, acylation or alkylation of the amino group can alter its hydrogen bonding capacity and introduce new points of interaction.

In the broader context of indazole-containing compounds, the position and substitution of amino groups have been shown to be crucial. For instance, in the development of inhibitors for indoleamine 2,3-dioxygenase 1 (IDO1), 4-amino indazoles have been reported as potent inhibitors. rsc.org Similarly, in the design of inhibitors for Bcr-Abl, a series of 1H-indazol-3-amine derivatives were synthesized and evaluated, with some compounds showing high potency. nih.gov These examples underscore the importance of the amino group's position and its chemical environment in dictating the biological activity of indazole-based scaffolds.

Scaffold Hopping and Bioisosteric Replacement Strategies for this compound Analogues

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to discover novel chemotypes with improved properties. researchgate.net For this compound and its analogs, these approaches involve replacing the core indazole ring or other key fragments with structurally different but functionally similar moieties.

The indazole ring itself is often considered a bioisostere of other bicyclic aromatic systems like indole and benzimidazole. diva-portal.org This similarity allows for the exploration of these alternative scaffolds to potentially improve pharmacokinetic properties or overcome intellectual property hurdles. For example, in a study on antituberculosis agents, an N-benzyl-6-methyl-1H-indazole-3-carboxamide was evaluated alongside other 5,6-fused bicyclic heteroaromatic analogs, demonstrating the interchangeability of these core structures. nih.gov

Bioisosteric replacement can also be applied to the substituents on the this compound scaffold. For instance, the benzyl group could be replaced with other aromatic or heteroaromatic rings to explore new binding interactions. Similarly, the 7-amino group could be substituted with other hydrogen-bonding functionalities like a hydroxyl or methoxy (B1213986) group to modulate binding affinity and selectivity.

A review of synthetic strategies for indazole derivatives highlights the use of scaffold hopping and molecular hybridization to develop potent inhibitors for targets like FGFR1. mdpi.com This approach led to the discovery of a 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative as a promising inhibitor. mdpi.com

Rational Design Principles for Modulating Molecular Specificity

The rational design of this compound analogs with modulated molecular specificity relies on a deep understanding of the SAR principles discussed previously. By systematically modifying key structural features, medicinal chemists can fine-tune the interaction of these compounds with their biological targets.

One key principle is the optimization of hydrogen bonding networks. The strategic placement of hydrogen bond donors and acceptors, such as the 7-amino group and the indazole nitrogens, is critical for achieving high affinity and selectivity. vulcanchem.com Computational modeling can be employed to predict and rationalize these interactions, guiding the design of new analogs.

Another important aspect is the exploration of hydrophobic interactions. The N-benzyl group provides a large hydrophobic surface that can be modified with various substituents to enhance binding to hydrophobic pockets within the target protein. As seen with YC-1 analogs, the position and electronic nature of these substituents are crucial for activity. nih.gov

Furthermore, conformational constraint is a valuable strategy. By introducing rigid elements into the molecule, it is possible to lock it into a bioactive conformation, thereby reducing the entropic penalty of binding and increasing affinity. This can be achieved by incorporating cyclic structures or introducing steric bulk to restrict bond rotation.

Finally, the application of scaffold hopping and bioisosteric replacement allows for the exploration of novel chemical space, leading to the discovery of compounds with improved specificity and drug-like properties. researchgate.net By replacing key structural motifs with functionally equivalent groups, it is possible to overcome liabilities such as poor metabolic stability or off-target effects.

Mechanistic Investigations of N Benzyl 1h Indazol 7 Amine at the Molecular and Cellular Level

Target Identification and Validation Methodologies for N-benzyl-1H-indazol-7-amine

The identification of biological targets for indazole derivatives often begins with high-throughput screening or fragment-based drug design. For instance, in the discovery of Fibroblast Growth Factor Receptor (FGFR) inhibitors, a de novo design program identified 6-phenylindole as a starting fragment predicted to bind to FGFR1. nih.gov Subsequent optimization, guided by docking models, led to the development of an indazole-containing pharmacophore. nih.gov

Validation of these targets typically involves a combination of in vitro and in vivo assays. For enzyme targets, biochemical assays are used to measure the inhibitory activity (e.g., IC₅₀ values) of the compounds. acs.orgnih.gov Cellular assays then confirm whether the compound can engage the target within a cell and produce a biological effect, such as inhibiting cell proliferation or downstream signaling pathways. nih.govnih.gov For example, the effect of indazole-based FGFR inhibitors was validated by measuring the inhibition of FGF-mediated ERK phosphorylation in primary cells and the proliferation of cancer cell lines that overexpress the target receptor. acs.org Similarly, for receptor targets, initial binding affinities are determined using radioligand binding assays, followed by functional assays to confirm antagonism or agonism. capes.gov.brnih.gov

Molecular Interactions with Enzymes and Receptors

The structural features of this compound, such as the planar indazole ring system and the hydrogen-bonding capacity of the C-7 amine, are critical for its interactions with biological targets. vulcanchem.com The indazole core can engage in π-π stacking interactions, while the amine group can act as both a hydrogen bond donor and acceptor. vulcanchem.com

Indazole derivatives have been shown to inhibit a wide range of enzymes through various mechanisms.

Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is a heme-containing enzyme that is a key target in cancer immunotherapy. nih.govresearchgate.net Indazole-based inhibitors have been designed to interact with the heme iron and the active site pockets. mdpi.comacs.org Docking models suggest that the 1H-indazole motif interacts with the ferrous ion of the heme group and hydrophobic pockets within the enzyme. mdpi.com Some N-hydroxyindazolecarboximidamides have been synthesized and shown to inhibit both tryptophan depletion and kynurenine (B1673888) production, confirming their activity against the IDO1 enzyme. nih.gov

Human Neutrophil Elastase (HNE): HNE is a serine protease implicated in inflammatory diseases. nih.govfrontiersin.org N-benzoylindazole derivatives have been identified as potent, competitive, and pseudoirreversible inhibitors of HNE. acs.orgresearchgate.net Molecular docking studies indicate that their inhibitory activity is dependent on the geometry of the ligand-enzyme complex, which facilitates a proton transfer between key amino acid residues (Hys57, Asp102, and Ser195) in the enzyme's active site. acs.orgresearchgate.net

Akt (Protein Kinase B): The PI3K/AKT/mTOR pathway is frequently dysregulated in cancer. nih.gov Indazole-based compounds have been developed as potent, ATP-competitive, and reversible inhibitors of Akt. researchgate.netnih.gov Structural modifications, such as replacing an isoquinoline (B145761) ring with an indazole ring, can create additional hydrogen bond interactions within the ATP-binding site, enhancing potency. nih.gov

Fibroblast Growth Factor Receptor (FGFR): FGFRs are a family of receptor tyrosine kinases that are validated targets in oncology. nih.govnih.gov Indazole derivatives have been developed as potent inhibitors of FGFR1, FGFR2, and FGFR3. mdpi.comnih.gov These compounds typically act as ATP-competitive inhibitors. Structure-activity relationship studies have shown that substitutions on the indazole ring are crucial for potency and selectivity. nih.govrsc.org For example, a compound with a 6-(3-methoxyphenyl)-1H-indazol-3-amine scaffold was identified as a potent FGFR1 inhibitor. rsc.org

Table 1: Enzyme Inhibition by Indazole Derivatives

| Enzyme Target | Indazole Derivative Class | Mechanism of Action | Potency (IC₅₀/Kᵢ) | Reference |

|---|---|---|---|---|

| IDO1 | 1H-Indazoles | Heme binding, interaction with hydrophobic pockets | IC₅₀ = 5.3 µM - 770 nM | mdpi.com |

| HNE | N-Benzoylindazoles | Competitive, pseudoirreversible | IC₅₀ = 7 nM - 35 nM | nih.govresearchgate.net |

| Akt | Indazole-pyridines | ATP-competitive, reversible | Kᵢ = 0.16 nM | researchgate.net |

| FGFR1 | 1H-Indazol-3-amines | ATP-competitive | IC₅₀ = 2.9 nM - 15.0 nM | rsc.org |

| FGFR4 | 1H-Indazole derivatives | Irreversible | IC₅₀ = 2.4 nM | researchgate.net |

5-HT₄ Receptor: Indazole-3-carboxamide derivatives have been evaluated for their affinity to the 5-HT₄ receptor. capes.gov.brnih.gov Studies have shown that alkylation at the N-1 position of the indazole ring can increase antagonist affinity. capes.gov.brnih.gov The conformational flexibility of the amine moiety in these derivatives also appears to enhance selectivity for the 5-HT₄ receptor over other serotonin (B10506) receptors. nih.gov

CGRP Receptor: The calcitonin gene-related peptide (CGRP) receptor is a target for migraine therapeutics. nih.govlookchem.com Indazole derivatives have been investigated as CGRP receptor antagonists. nih.govresearchgate.net Structural studies have revealed that the indazole NH group can form a key hydrogen bond with an aspartate residue (Asp71) of the receptor activity-modifying protein 1 (RAMP1), which is a component of the CGRP receptor. nih.gov Substitution at the 7-position of the indazole ring has been shown to boost binding affinity. sci-hub.se

Table 2: Receptor Binding by Indazole Derivatives

| Receptor Target | Indazole Derivative Class | Interaction Type | Key Structural Feature | Reference |

|---|---|---|---|---|

| 5-HT₄ Receptor | Indazole-3-carboxamides | Antagonist | N-1 alkylation increases affinity | capes.gov.brnih.gov |

| CGRP Receptor | Azepino-indazoles | Antagonist | Indazole NH hydrogen bonds with RAMP1 | nih.govsci-hub.se |

Cellular Pathway Modulation Studies (e.g., Cell Cycle Arrest)

The anti-proliferative activity of indazole derivatives is often linked to their ability to modulate cellular pathways, most notably by inducing cell cycle arrest. Several studies have shown that treatment of cancer cells with specific indazole compounds leads to an accumulation of cells in a particular phase of the cell cycle.

For example, a study on 6-substituted aminoindazole derivatives found that the lead compound, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, caused G2/M cell cycle arrest in human colorectal cancer cells (HCT116). rsc.org This effect was observed in a concentration-dependent manner. rsc.org Further investigation into the molecular mechanism revealed that this cell cycle arrest was associated with the regulation of G2/M phase regulatory proteins. rsc.org

Other research has shown that different indazole derivatives can induce arrest at other phases of the cell cycle. Some polysubstituted indazoles have been found to cause a block in the S phase, suggesting a mechanism related to the inhibition of DNA synthesis. researchgate.net In contrast, certain diarylindazole derivatives that act as tubulin polymerization inhibitors cause cell cycle arrest at the G2/M phase. tandfonline.com The ability of 3-amino-1H-indazole derivatives to induce G2/M arrest has been linked to the regulation of Cyclin B1. nih.gov

Allosteric Modulation Mechanisms

While many indazole derivatives act as competitive inhibitors at the active or ATP-binding sites of enzymes, there is also evidence for allosteric modulation. Allosteric modulators bind to a site on the protein that is distinct from the primary (orthosteric) binding site, inducing a conformational change that alters the protein's activity.

One example comes from the development of positive allosteric modulators (PAMs) for the M5 muscarinic acetylcholine (B1216132) receptor. A high-throughput screening campaign identified an indazole-containing compound, which was subsequently optimized to create a potent and selective M5 PAM. nih.gov This demonstrates that the indazole scaffold can be incorporated into molecules that function through allosteric mechanisms, offering a potential advantage in terms of specificity compared to orthosteric ligands.

Computational and Theoretical Chemistry Studies of N Benzyl 1h Indazol 7 Amine

Quantum Chemical Calculations (e.g., DFT, HOMO/LUMO Analysis, Molecular Electrostatic Potential (MEP) Mapping)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in elucidating the electronic properties of N-benzyl-1H-indazol-7-amine. researchgate.net DFT studies on related indazole derivatives have been performed using the B3LYP functional with various basis sets, such as 6-31G(d,p), to optimize molecular geometry and calculate electronic parameters. researchgate.netrsc.org

Key Insights from Quantum Chemical Calculations:

Molecular Geometry: The indazole core of the molecule possesses a nearly planar geometry, which is crucial for facilitating π-π stacking interactions with biological macromolecules. vulcanchem.com

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting chemical reactivity. The HOMO energy (EHOMO) indicates the molecule's ability to donate electrons, while the LUMO energy (ELUMO) reflects its electron-accepting capability. rsc.org The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a significant indicator of molecular stability and reactivity. nih.govcore.ac.uk For a series of 1-benzyl-2-phenyl-1H-benzimidazole derivatives, a related class of compounds, DFT calculations showed that substitutions on the phenyl rings significantly influence the HOMO-LUMO gap and, consequently, the molecule's reactivity and NLO (Non-Linear Optical) properties. biointerfaceresearch.com In one study on indazole derivatives, compounds with a smaller HOMO-LUMO gap were identified as more reactive. nih.gov

Molecular Electrostatic Potential (MEP) Mapping: MEP maps are valuable for identifying the electrophilic and nucleophilic sites within a molecule. core.ac.uk For this compound, the MEP map would likely show negative potential (red and yellow regions) around the nitrogen atoms of the indazole ring and the amine group, indicating these are sites prone to electrophilic attack and hydrogen bond acceptance. The hydrogen atoms of the amine group would exhibit positive potential (blue regions), marking them as hydrogen bond donor sites. vulcanchem.com These features are critical for the molecule's recognition and binding to biological targets. vulcanchem.com

Table 1: Predicted Quantum Chemical Descriptors for Indazole Derivatives

| Descriptor | Definition | Relevance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Correlates with chemical reactivity and stability |

| Chemical Hardness (η) | Resistance to change in electron distribution | A larger value indicates higher stability |

| Electronegativity (χ) | Power of an atom to attract electrons | Influences bond polarity and reactivity |

| Electrophilicity Index (ω) | A measure of the energy lowering of a molecule when it accepts electrons | Predicts the propensity of a molecule to act as an electrophile |

Molecular Dynamics (MD) Simulations of this compound and Ligand-Target Complexes

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound and its interaction with biological targets over time. These simulations can reveal the stability of ligand-protein complexes, the nature of intermolecular interactions, and conformational changes that are crucial for biological activity.

For example, MD simulations performed on indazole derivatives targeting enzymes like Trypanothione Reductase (TryR) have demonstrated the stability of the ligand-enzyme complex in a biological environment, with structural deviations remaining low (around 1–3 Å). tandfonline.com Such studies often employ methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) to calculate the binding free energy, which provides a quantitative measure of the affinity between the ligand and its target. tandfonline.comresearchgate.net A high negative binding free energy suggests a stable and favorable interaction.

In a study of 1H-indazole derivatives as anti-inflammatory agents, MD simulations showed that the lead compound remained stable within the active site of the COX-2 enzyme. researchgate.net Similarly, simulations on estrogen-related receptor α (ERRα) with inverse agonists revealed that the flexibility of certain helices in the protein's ligand-binding domain is positively associated with the biological activity of the compound. nih.gov These simulations can identify key amino acid residues that form stable hydrogen bonds or hydrophobic interactions with the ligand, providing a detailed understanding of the binding mode. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Model Development for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. usb.ac.ir These models are instrumental in predicting the activity of novel derivatives and guiding the design of more potent molecules.

For a series of 109 indazole derivatives acting as Tyrosine Threonine Kinase (TTK) inhibitors, both 2D and 3D-QSAR models were developed. The best 2D-QSAR model showed a high correlation coefficient (r²) of 0.9512 and strong predictive ability (pred_r² = 0.8661), indicating a reliable model. researchgate.net The 3D-QSAR model, which considers the spatial arrangement of atoms, also demonstrated high predictive power with an internal cross-validation coefficient (q²) of 0.9132. researchgate.net

These QSAR models identify key molecular descriptors that influence biological activity. These can include:

Electronic descriptors: Related to the electronic properties of the molecule.

Steric descriptors: Pertaining to the size and shape of the molecule.

Hydrophobic descriptors: Relating to the molecule's solubility characteristics.

By understanding which structural features enhance or diminish activity, medicinal chemists can strategically modify the this compound scaffold to improve its therapeutic potential. researchgate.net

Cheminformatics Analysis and Chemical Space Exploration

Cheminformatics involves the use of computational methods to analyze large sets of chemical data. For libraries of indazole derivatives, cheminformatics can be used to explore chemical space, assess drug-likeness, and ensure structural diversity. grafiati.com This analysis helps in the selection of compounds for screening and in the design of new libraries with improved properties. The analysis of properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors is crucial for evaluating the "drug-likeness" of a compound library.

Prediction of Molecular Descriptors Relevant to Design

A wide range of molecular descriptors can be calculated for this compound to predict its physicochemical properties, reactivity, and pharmacokinetic profile (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity). These descriptors are fundamental in modern drug design. doi.org

Table 2: Important Predicted Molecular Descriptors

| Descriptor Category | Examples | Relevance to Drug Design |

| Physicochemical | Molecular Weight (MW), LogP, Polar Surface Area (PSA) | Influences solubility, permeability, and oral bioavailability. |

| Electronic | Dipole Moment, Partial Charges | Governs intermolecular interactions and binding affinity. |

| Topological | Wiener Index, Balaban Index | Encodes information about molecular size, shape, and branching. |

| Quantum Chemical | HOMO/LUMO energies, Hardness, Electrophilicity | Predicts chemical reactivity and stability. rsc.orgbiointerfaceresearch.com |

For instance, the predicted octanol-water partition coefficient (XLogP3) for this compound is 3.2, suggesting moderate lipophilicity. vulcanchem.com Such descriptors are vital for building predictive QSAR and ADMET models.

Virtual Screening Methodologies Incorporating this compound Libraries

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.govscienceopen.com Libraries of compounds based on the this compound scaffold can be screened against various biological targets to discover new potential therapeutic agents.

The process often involves two main stages:

Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for binding to a specific target. mdpi.com These models are used to rapidly filter large compound databases.

Molecular Docking: The filtered compounds are then "docked" into the binding site of the target protein to predict their binding conformation and affinity. usb.ac.irmdpi.com The docking score, which estimates the binding energy, is used to rank the compounds. nih.gov

Virtual screening strategies have been successfully used to identify inhibitors for various targets, including the immunoproteasome and p38 MAPK, by screening commercially available and in-house compound libraries. scienceopen.commdpi.com The hit compounds identified through virtual screening serve as starting points for further optimization and biological testing.

Advanced Spectroscopic and Analytical Methodologies Applied to N Benzyl 1h Indazol 7 Amine Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Elucidation (¹H, ¹³C, ¹⁵N, 2D NMR, NOESY, HMBC)

High-Resolution NMR spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules in solution.

¹H NMR would be used to identify the number and environment of protons in N-benzyl-1H-indazol-7-amine. The spectrum would be expected to show distinct signals for the aromatic protons on the indazole and benzyl (B1604629) rings, the methylene (B1212753) (-CH₂-) protons of the benzyl group, the amine (-NH₂) protons, and the indazole N-H proton. Chemical shifts (δ) and coupling constants (J) would provide information about the electronic environment and connectivity of these protons.

¹³C NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal, allowing for the confirmation of the total number of carbon atoms and their hybridization state.

¹⁵N NMR can be a powerful tool for probing the electronic structure of nitrogen-containing heterocycles like indazole, helping to distinguish between different nitrogen atoms within the ring system.

2D NMR techniques are crucial for assembling the molecular structure.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to establish the connectivity of protons within the indazole and benzyl ring systems.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of proton signals to their corresponding carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which can be used to elucidate the preferred conformation of the molecule in solution, for instance, the relative orientation of the benzyl and indazole rings.

Mass Spectrometry Techniques for Structural Confirmation and Metabolite Identification

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis.

Structural Confirmation: High-resolution mass spectrometry (HRMS) would be used to determine the accurate mass of the molecular ion of this compound, allowing for the calculation of its elemental formula and confirming its identity.

Fragmentation Analysis: In tandem MS (MS/MS), the molecular ion is fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure. For this compound, characteristic fragmentation would likely involve cleavage of the benzylic C-N bond, leading to the formation of a tropylium (B1234903) ion (m/z 91) and an indazol-7-amine radical cation, or vice-versa. Alpha-cleavage is a dominant fragmentation pathway for aliphatic amines.

Metabolite Identification: When studying the metabolism of this compound, MS techniques, often coupled with liquid chromatography (LC-MS), are invaluable. Metabolites, which are modified versions of the parent drug, can be identified by their mass shifts and characteristic fragmentation patterns, providing insights into the biotransformation pathways of the compound.

X-ray Crystallography of this compound and its Co-crystals with Biological Targets

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Molecular Structure Determination: A single-crystal X-ray diffraction study of this compound would provide definitive information about its molecular structure, including bond lengths, bond angles, and torsional angles. This would reveal the planarity of the indazole ring system and the conformation of the benzyl group relative to the indazole core in the solid state.

Co-crystal Analysis: Co-crystallizing this compound with its biological target (e.g., an enzyme or receptor) and solving the X-ray structure of the complex would provide invaluable insights into the molecular basis of its biological activity. This would reveal the specific binding interactions, such as hydrogen bonds and hydrophobic interactions, between the compound and the protein, guiding further drug design and optimization.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies

Functional Group Identification: The IR and Raman spectra of this compound would exhibit characteristic absorption bands for the N-H stretching vibrations of the amine and indazole groups, C-H stretching vibrations of the aromatic and methylene groups, C=C and C=N stretching vibrations within the aromatic rings, and N-H bending vibrations.

Conformational Studies: Subtle shifts in the vibrational frequencies can sometimes be used to study conformational changes in the molecule under different conditions, although this is often more complex than NMR-based conformational analysis.

Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics

Surface Plasmon Resonance (SPR) is a powerful, label-free technique for studying the kinetics of molecular interactions in real-time.

Binding Affinity and Kinetics: To study the interaction of this compound with a biological target, the target protein would typically be immobilized on a sensor chip. A solution containing this compound would then be flowed over the chip surface. The binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected in real-time.

Data Analysis: By analyzing the SPR sensorgram, key kinetic parameters can be determined:

Association rate constant (kₐ): The rate at which the compound binds to the target.

Dissociation rate constant (kₑ): The rate at which the compound dissociates from the target.

Equilibrium dissociation constant (Kₑ): A measure of the binding affinity, calculated as the ratio of kₑ to kₐ. A lower Kₑ value indicates a higher binding affinity.

This information is crucial for understanding the potency and mechanism of action of a potential drug molecule.

Design, Synthesis, and Evaluation of N Benzyl 1h Indazol 7 Amine Derivatives and Analogues

Rational Design Principles for Targeted Modifications

The rational design of N-benzyl-1H-indazol-7-amine derivatives is guided by established medicinal chemistry principles aimed at optimizing the molecule's interaction with a specific biological target. Structure-activity relationship (SAR) studies are fundamental to this process, providing insights into how chemical modifications influence biological activity. mdpi.com

Key strategies include:

Structure-Based Drug Design: When the three-dimensional structure of the biological target (e.g., a protein kinase) is known, computational tools like molecular docking can be used to predict how analogues of this compound will bind. nih.govexcelra.com This allows for the design of modifications that enhance binding affinity and selectivity. For instance, substitutions on the benzyl (B1604629) ring or the indazole core can be modeled to exploit specific pockets or interactions within the target's active site.

Fragment-Based Drug Design: This approach involves identifying small molecular fragments that bind to the target and then growing or linking them to create a more potent lead compound. nih.gov An indazole core could be identified as a key fragment, with subsequent design efforts focused on adding the N-benzyl group and other substituents to improve potency. researchgate.net

Pharmacophore Modeling: A pharmacophore model defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity. By analyzing known active compounds, a model can be created to guide the design of new this compound derivatives that fit the required pharmacophoric features.

Modifications are typically explored at several positions on the scaffold, as shown in the table below, to probe the SAR.

| Modification Site | Rationale | Potential Substituents |

| Indazole Core (Positions 3, 4, 5, 6) | Modulate electronics, solubility, and interactions with the target. | Halogens (F, Cl), Alkyl groups, Methoxy (B1213986) groups, Amines |

| Benzyl Ring (ortho, meta, para) | Explore additional binding pockets, improve selectivity, and alter physical properties. | Electron-withdrawing groups (e.g., -CF3), Electron-donating groups (e.g., -OCH3), Heterocycles |

| Amine Linker (Position 7) | Introduce new interaction points or modify the vector of the benzyl group. | Acylation to form amides, Alkylation |

Combinatorial Chemistry Approaches for Library Generation

Combinatorial chemistry provides a powerful set of techniques for rapidly synthesizing large numbers of distinct but structurally related molecules, known as a chemical library. pharmatutor.org This approach is highly efficient for exploring the SAR around the this compound scaffold. The core principle is to systematically combine a set of building blocks in all possible combinations. pharmatutor.org

For this scaffold, a typical combinatorial synthesis might involve reacting a common intermediate, such as 1H-indazol-7-amine, with a diverse collection of benzyl halides or aldehydes under identical reaction conditions. This parallel synthesis approach can generate a library of N-benzyl analogues simultaneously. acs.org Solid-phase synthesis is often employed, where the indazole core is attached to a resin bead, allowing for easy purification by simple filtration and washing after each reaction step.

Focused Library Synthesis and Diversity-Oriented Synthesis

While large combinatorial libraries are useful for initial screening, more refined strategies are often employed as a drug discovery program progresses.

Focused Library Synthesis: This approach aims to create a smaller, more targeted collection of compounds. The design of a focused library is based on prior knowledge, such as initial screening results or computational models. axxam.com For example, if initial screening reveals that para-substituted benzyl groups are preferred, a focused library would be synthesized exploring a wide variety of para-substituents while keeping the indazole core constant. This allows for a deeper exploration of the SAR for a specific region of the molecule.

Diversity-Oriented Synthesis (DOS): The goal of DOS is to generate a library of molecules with a high degree of structural diversity, enabling the exploration of new chemical space and potentially identifying novel biological activities. researchgate.net Starting from a common this compound precursor, DOS strategies would employ a variety of reaction pathways to create analogues with different ring structures, stereochemistry, and functional group arrays, moving beyond simple substituent changes.

In Vitro Biological Evaluation Methodologies (e.g., Enzyme Assays, Cell-Based Assays)

Once synthesized, the derivatives and analogues of this compound must be tested to determine their biological activity. This is primarily done using in vitro assays.

Enzyme Assays: If the target is a specific enzyme (e.g., a kinase), a direct enzyme inhibition assay is the primary evaluation method. These assays measure the ability of a compound to inhibit the activity of the purified enzyme. The potency of the compound is typically reported as an IC50 value—the concentration of the compound required to inhibit 50% of the enzyme's activity. nih.gov For example, many indazole derivatives are evaluated for their ability to inhibit kinases like Polo-like kinase 4 (PLK4) or anaplastic lymphoma kinase (ALK). nih.govnih.gov

Cell-Based Assays: These assays measure the effect of a compound on whole cells. They provide valuable information on a compound's ability to cross the cell membrane and engage its target in a more biologically relevant environment.

Antiproliferative Assays: For potential anti-cancer agents, assays like the MTT or MTS assay are used to measure the compound's ability to inhibit the growth and proliferation of cancer cell lines. mdpi.comnih.gov The results are also reported as an IC50 or GI50 (concentration for 50% growth inhibition).

Target Engagement Assays: Cellular thermal shift assays (CETSA) or reporter gene assays can be used to confirm that the compound is interacting with its intended target within the cell.

Apoptosis and Cell Cycle Analysis: Techniques like flow cytometry can determine if a compound induces programmed cell death (apoptosis) or causes cell cycle arrest, which are desirable mechanisms for anti-cancer drugs. nih.govbohrium.com

The following table shows hypothetical data from an in vitro evaluation of a focused library of this compound derivatives against a target kinase and a cancer cell line.

| Compound | Benzyl Ring Substitution (R) | Kinase Inhibition IC50 (nM) | A549 Cell Proliferation IC50 (µM) |

| 1a | H | 150 | 12.5 |

| 1b | 4-F | 25 | 2.1 |

| 1c | 4-Cl | 30 | 2.8 |

| 1d | 4-OCH3 | 210 | > 20 |

| 1e | 3-F | 88 | 8.9 |

| 1f | 2-F | 175 | 15.0 |

This data suggests a strong preference for a halogen at the para-position of the benzyl ring for both enzyme and cellular activity.

Academic Strategies for Hit-to-Lead and Lead Optimization

The process of converting a promising initial "hit" compound from a screening campaign into a "lead" compound suitable for further development is known as hit-to-lead (H2L) and lead optimization (LO). wikipedia.orguniversiteitleiden.nl This is an iterative process involving cycles of chemical synthesis and biological testing. axxam.com

Hit-to-Lead (H2L): The primary goals of the H2L phase are to confirm the activity of the initial hit and improve its potency into the low micromolar or high nanomolar range. wikipedia.org For an this compound hit, this would involve synthesizing a small, focused library of analogues to rapidly explore the SAR and identify key structural modifications that enhance activity. researchgate.net Preliminary assessment of properties like solubility and metabolic stability also begins at this stage. universiteitleiden.nl

Lead Optimization: Once a promising lead series is established, the lead optimization phase begins. The objective is to refine the lead compound into a preclinical candidate. axxam.com This involves a multi-parameter optimization effort to achieve:

High Potency: Improving on-target activity to the low nanomolar or even picomolar range.

Selectivity: Ensuring the compound inhibits the intended target without significantly affecting other related targets, which helps to minimize potential side effects. excelra.com

Favorable ADME Properties: Optimizing Absorption, Distribution, Metabolism, and Excretion properties to ensure the compound can reach its target in the body and has an appropriate duration of action.

Reduced Toxicity: Modifying the structure to remove any liabilities that may cause cellular toxicity. axxam.com

This iterative process of design, synthesis, and evaluation is fundamental to advancing a compound like this compound from an initial concept to a potential therapeutic agent.

Strategic Applications and Emerging Roles of N Benzyl 1h Indazol 7 Amine in Chemical Research

N-benzyl-1H-indazol-7-amine as a Molecular Probe for Biological Systems

A thorough search of scientific literature databases, including PubMed, Scopus, and Google Scholar, did not yield any studies that describe the development or use of this compound as a molecular probe. Molecular probes are specialized molecules used to study biological systems, and their design often involves the incorporation of reporter groups (e.g., fluorescent or radioactive labels) or reactive moieties. There is no evidence in the current body of scientific literature to suggest that this compound has been functionalized or utilized for such purposes.

Integration into Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-based drug discovery (FBDD) is a method for identifying lead compounds as part of the drug discovery process. It involves screening libraries of small chemical fragments for weak binding to a biological target. While the indazole core is a common motif in compounds explored through FBDD, there are no specific reports of this compound being included in fragment libraries or identified as a hit in an FBDD campaign. The successful application of a compound in FBDD would typically be documented in medicinal chemistry literature, but such documentation for this compound is not currently available.

Application in Proteolysis-Targeting Chimera (PROTAC) Architectures

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. A PROTAC molecule consists of a ligand for the target protein, a ligand for an E3 ligase, and a chemical linker. There is no evidence in the scientific literature to suggest that this compound has been incorporated into a PROTAC as either a target-binding ligand or as part of the linker. The development and application of novel PROTACs are active areas of research, but this compound has not been featured in any published studies in this field.

Development of this compound-Based Chemical Biology Tools

Chemical biology tools are small molecules used to manipulate and study biological processes. This can include a wide range of applications, from inhibitors and activators to imaging agents and affinity probes. A comprehensive search of the chemical biology literature did not uncover any instances of this compound being developed or used as a chemical biology tool. Research in this area is typically well-documented, and the absence of any such reports suggests that this compound has not been a focus of investigation for these applications.

Based on a systematic review of available scientific and chemical information, there is no documented evidence of this compound being utilized in the strategic applications of molecular probes, fragment-based drug discovery, covalent inhibitor design, PROTAC architectures, or the development of chemical biology tools. While the broader family of indazole-containing compounds has shown utility in various areas of chemical research, this specific derivative remains largely unexplored in the contexts requested. Further research would be necessary to determine if this compound possesses any potential in these emerging roles.

Future Research Directions and Unexplored Avenues for N Benzyl 1h Indazol 7 Amine

Addressing Remaining Synthetic Challenges and Enhancing Methodological Efficiency

Current synthetic routes often involve multi-step procedures that can be inefficient and generate significant waste. Future research should focus on the development of one-pot syntheses or tandem reactions that can streamline the process. researchgate.net For instance, transition-metal-catalyzed C-H activation and amination reactions represent a promising avenue for the direct and selective functionalization of the indazole core. researchgate.netnih.gov Exploring novel catalytic systems, such as those based on earth-abundant metals, could also lead to more cost-effective and sustainable synthetic methods. nih.gov

Furthermore, optimizing reaction conditions through high-throughput screening and flow chemistry could significantly enhance methodological efficiency. These technologies allow for the rapid evaluation of a wide range of parameters, leading to the identification of optimal conditions for the synthesis of N-benzyl-1H-indazol-7-amine with high purity and yield.

Table 1: Potential Strategies for Enhancing Synthetic Efficiency

| Strategy | Potential Advantage | Key Research Focus |

| Catalyst Development | Higher yields, improved regioselectivity, milder reaction conditions. | Exploring novel transition metal catalysts (e.g., Co, Cu) and organocatalysts. nih.govbeilstein-journals.org |

| Flow Chemistry | Improved scalability, safety, and reaction control. | Adaptation of existing batch syntheses to continuous flow processes. |

| One-Pot Syntheses | Reduced reaction time, solvent usage, and purification steps. | Designing tandem reaction sequences for the direct synthesis from simple precursors. researchgate.net |

| C-H Functionalization | Increased atom economy and access to novel derivatives. | Direct introduction of the benzyl (B1604629) and amine groups onto the indazole scaffold. researchgate.netnih.gov |

Exploration of Novel Biological Targets and Undiscovered Mechanisms of Action

The indazole moiety is a core component of several approved drugs that target a variety of biological pathways, particularly protein kinases. rsc.org For example, pazopanib (B1684535) and axitinib (B1684631) are multi-kinase inhibitors used in cancer therapy. rsc.org While it is plausible that this compound may also exhibit kinase inhibitory activity, its full biological target profile remains largely unexplored.

Future research should employ a combination of computational and experimental approaches to identify novel biological targets. Target identification methods such as chemical proteomics and phenotypic screening can reveal unexpected interactions and cellular effects. Once potential targets are identified, detailed mechanistic studies will be crucial to understand how this compound modulates their function. This could involve enzymatic assays, biophysical binding studies, and structural biology techniques to elucidate the precise binding mode and mechanism of action.

Moreover, investigating the compound's effect on signaling pathways beyond kinases, such as those involved in inflammation, neurodegeneration, or infectious diseases, could open up new therapeutic applications. benthamscience.comnih.govnih.govresearchgate.net For instance, some indazole derivatives have shown promise as antileishmanial and antitrypanosomal agents. nih.govresearchgate.netnih.gov

Integration with Artificial Intelligence and Machine Learning for Accelerated Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid analysis of vast datasets and the prediction of molecular properties. nih.govijirt.org These technologies can be powerfully applied to accelerate the design and optimization of this compound derivatives.

AI/ML models can be trained on existing data for indazole compounds to predict their biological activity, pharmacokinetic properties, and potential toxicity. mednexus.org This allows for the in silico screening of large virtual libraries of derivatives, prioritizing the most promising candidates for synthesis and experimental testing. nih.gov De novo drug design algorithms can also be used to generate novel molecular structures based on the this compound scaffold with optimized properties for specific biological targets. nih.govspringernature.com

Furthermore, AI can aid in the prediction of synthetic routes and the optimization of reaction conditions, further enhancing the efficiency of the drug development process. springernature.com The integration of AI and ML into the research workflow for this compound promises to significantly reduce the time and cost associated with bringing a new therapeutic agent to the clinic. ijirt.orggoogle.com

Development of Advanced Analytical Techniques for Deeper Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its development as a therapeutic agent. While standard analytical techniques such as NMR and mass spectrometry provide fundamental structural information, more advanced methods are needed for a deeper characterization. nih.govnih.gov

Future research should leverage advanced analytical techniques to investigate aspects such as polymorphism, solid-state stability, and interactions with biological macromolecules. For example, solid-state NMR and X-ray crystallography can provide detailed insights into the crystal packing and intermolecular interactions of the compound, which can influence its solubility and bioavailability. nih.gov

Hyphenated techniques, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), are crucial for the sensitive and specific detection and quantification of the compound and its metabolites in complex biological matrices. nih.gov The development of robust and validated analytical methods will be critical for future preclinical and clinical studies.

Table 2: Advanced Analytical Techniques and Their Applications

| Technique | Application | Information Gained |

| Solid-State NMR | Characterization of solid forms. | Polymorphism, crystal packing, molecular dynamics. |

| X-ray Crystallography | Determination of 3D molecular structure. | Precise bond lengths, bond angles, and conformation. nih.gov |

| High-Resolution Mass Spectrometry | Accurate mass determination and structural elucidation. | Elemental composition, fragmentation patterns. |

| Capillary Electrophoresis | High-efficiency separation of charged species. | Purity analysis, enantiomeric separation. |

Expanding Chemical Space Through Diverse and Unconventional Functionalizations

To fully explore the structure-activity relationship of this compound, it is necessary to expand the chemical space around this core scaffold. This involves the synthesis of a diverse library of derivatives with various functional groups at different positions of the indazole ring and the benzyl moiety.

Future research should focus on developing novel and efficient methods for the late-stage functionalization of the this compound core. researchgate.net This approach allows for the rapid diversification of the lead compound without the need for de novo synthesis of each derivative. Techniques such as C-H activation, bioconjugation, and click chemistry can be employed to introduce a wide range of functional groups, including halogens, alkyl chains, and polar moieties. chim.it

Furthermore, the exploration of unconventional functionalizations, such as the incorporation of bioisosteres or the synthesis of constrained analogues, could lead to derivatives with improved potency, selectivity, and pharmacokinetic properties. The systematic exploration of the chemical space around this compound will be crucial for identifying optimized drug candidates with enhanced therapeutic potential.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-benzyl-1H-indazol-7-amine, and how can reaction conditions be optimized for yield?

- Methodology : The synthesis typically involves copper-catalyzed intramolecular N-arylation or substitution reactions starting from halogenated indazole precursors. For example, 7-bromo-1H-indazol-3-amine derivatives can undergo nucleophilic substitution with benzyl halides in the presence of a copper catalyst (e.g., CuI) and ligands (e.g., 1,10-phenanthroline) in DMF at 80–100°C. Optimization may involve adjusting solvent polarity, temperature, and catalyst loading .

- Key Parameters : Monitor reaction progress via TLC or LC-MS. Purify via column chromatography using silica gel (hexane/ethyl acetate gradients). Yield improvements (>70%) are achievable with microwave-assisted synthesis .

Q. How can the structure of this compound be confirmed post-synthesis?

- Methodology : Use a combination of -NMR (to verify benzyl proton signals at δ 4.5–5.0 ppm and indazole aromatic protons), -NMR (to confirm quaternary carbons), and HR-MS (for molecular ion validation). Compare spectral data with PubChem entries or published analogs .

- Advanced Techniques : X-ray crystallography (using SHELX-2018 for refinement) resolves ambiguous stereochemistry or hydrogen-bonding networks .

Q. What preliminary assays are recommended to evaluate the bioactivity of this compound?